molecular structure and formula of 4-(4-Bromophenylazo)phenol
molecular structure and formula of 4-(4-Bromophenylazo)phenol
An In-Depth Technical Guide to 4-(4-Bromophenylazo)phenol
This guide provides a comprehensive technical overview of 4-(4-Bromophenylazo)phenol, a significant azo dye derivative. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's molecular structure, synthesis, and analytical characterization, underpinned by field-proven insights and methodologies.
Core Molecular Attributes
4-(4-Bromophenylazo)phenol, also known as 4-Bromo-4'-hydroxyazobenzene, is an organic compound characterized by an azo group (-N=N-) linking a brominated phenyl ring to a phenol. This structure imparts distinct chromophoric properties and chemical reactivity, making it a subject of interest in various scientific domains.
Molecular Formula and Structure
The fundamental identity of this compound is defined by its molecular formula and structure.
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IUPAC Name: 4-[(4-bromophenyl)diazenyl]phenol[4]
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Synonyms: 4-Bromo-4'-hydroxyazobenzene, 4-(p-Bromophenylazo)phenol[3][5][6]
The structure consists of a phenol group and a 4-bromophenyl group connected by a diazene bridge. The para substitution on both rings is a key feature influencing its electronic and steric properties.
Physicochemical Properties
A summary of the key physicochemical data is presented below for quick reference. These values are critical for experimental design, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| Appearance | Orange to Brown powder/crystal | [5] |
| Melting Point | 159.0 to 173.0 °C | [1][5] |
| Purity | >98.0% (GC) | [5] |
| SMILES | C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)O | [4] |
| InChI | InChI=1S/C12H9BrN2O/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(16)8-6-11/h1-8,16H | [4] |
Synthesis and Mechanistic Pathway
The synthesis of 4-(4-Bromophenylazo)phenol is a classic example of an azo coupling reaction, a cornerstone of dye chemistry. The causality behind the experimental choices lies in the need to generate a stable electrophilic diazonium salt and couple it with an electron-rich aromatic system under controlled conditions.
Underlying Principle: Electrophilic Aromatic Substitution
The synthesis proceeds in two critical stages:
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Diazotization: The conversion of a primary aromatic amine (4-bromoaniline) into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite and a strong acid (e.g., HCl). This reaction must be performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.
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Azo Coupling: The electrophilic diazonium salt then attacks the electron-rich phenol ring, which is activated by the hydroxyl group. The reaction is typically carried out in a slightly alkaline solution to deprotonate the phenol, forming the more strongly activating phenoxide ion, which enhances the rate of electrophilic substitution.
Step-by-Step Experimental Protocol
The following protocol is a self-validating system, where successful execution at each step ensures the integrity of the final product.
Materials:
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4-Bromoaniline
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Hydrochloric acid (37%)
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Sodium Nitrite (NaNO₂)
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Phenol
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Sodium Hydroxide (NaOH)
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Ice
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Ethyl acetate
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Distilled water
Procedure:
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Diazotization of 4-Bromoaniline:
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Dissolve 4-bromoaniline in an aqueous solution of hydrochloric acid.
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Cool the mixture to 0-5 °C in an ice bath.[1]
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Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the low temperature.[1] Stir vigorously. The formation of the diazonium salt is indicated by a clear solution.
-
-
Preparation of Phenol Solution:
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Dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
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Cool this solution in an ice bath.
-
-
Coupling Reaction:
-
Slowly add the cold diazonium salt solution to the cold sodium phenoxide solution with constant stirring.[1]
-
A brightly colored precipitate (the azo dye) will form immediately.
-
Continue stirring in the ice bath for approximately 30 minutes to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Filter the crude product by vacuum filtration and wash with cold water to remove unreacted salts.
-
Recrystallize the product from a suitable solvent, such as ethanol or acetic acid, to achieve high purity.
-
Dry the purified crystals in a vacuum oven.
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Synthesis Workflow Diagram
Caption: A schematic of the synthesis of 4-(4-Bromophenylazo)phenol.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The combination of spectroscopic methods provides a self-validating system for structural elucidation.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for 4-(4-Bromophenylazo)phenol, which serves as a benchmark for experimental verification.
| Technique | Expected Observations |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.85 (d, 2H), 7.73 (d, 2H), 7.61 (d, 2H), 6.93 (d, 2H), 5.34 (s, 1H, -OH)[1] |
| ¹³C NMR (75 MHz, CDCl₃) | δ 157.8, 150.4, 145.7, 131.1, 124.9, 123.7, 114.4, 94.5[1] |
| FT-IR (KBr, cm⁻¹) | ~3388 (O-H stretch), ~1632 (N=N stretch), ~724 (C-Br stretch)[1] |
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¹H NMR Interpretation: The downfield signals around 7.6-7.9 ppm correspond to the aromatic protons on the bromophenyl ring, which are deshielded by the electron-withdrawing bromine and azo groups. The signals around 6.9 ppm are attributed to the protons on the phenol ring, shielded by the hydroxyl group. The broad singlet around 5.34 ppm is characteristic of the phenolic hydroxyl proton.
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FT-IR Interpretation: The broad peak around 3388 cm⁻¹ is indicative of the O-H stretching of the phenol group. The peak at 1632 cm⁻¹ is characteristic of the azo (-N=N-) bond stretching vibration. The presence of a strong absorption around 724 cm⁻¹ confirms the C-Br bond.
Characterization Workflow
Caption: Workflow for the analytical validation of 4-(4-Bromophenylazo)phenol.
Applications and Relevance
While 4-(4-Bromophenylazo)phenol itself is a dye, its structural motifs—the bromophenyl group and the phenol—are prevalent in various functional molecules.
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Intermediate in Synthesis: It can serve as a precursor for more complex molecules. The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki, Heck) to introduce new functionalities. The phenol group can be alkylated or acylated to modify solubility and electronic properties.
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Chromogenic Reagent: Azo dyes are widely used as indicators and analytical reagents.[7] The color of 4-(4-Bromophenylazo)phenol is pH-dependent due to the phenolic hydroxyl group, suggesting potential applications as a pH indicator.
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Research in Materials Science: Azo compounds are known for their photoresponsive behavior (cis-trans isomerization), making them candidates for molecular switches, optical data storage, and liquid crystal displays. The bromo- and hydroxyl- functionalities allow for its incorporation into polymer backbones.
Safety and Handling
As with any chemical reagent, proper safety protocols must be strictly followed.
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Hazard Identification: This compound may cause skin and serious eye irritation.[6][8] It may also be harmful if swallowed and may cause respiratory irritation.[8][9]
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10][11]
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[8]
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9] Keep the container tightly closed.[10]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10]
This guide provides a foundational understanding of 4-(4-Bromophenylazo)phenol, grounded in established chemical principles and validated experimental procedures. It is intended to empower researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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PubChem. (n.d.). 4-(4-bromophenylazo)phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-[(4-Bromophenyl)diazenyl]phenol. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromophenol. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives.
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National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Phenol, 4-bromo-. NIST Chemistry WebBook. Retrieved from [Link]
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Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link]
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PubMed Central. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. National Center for Biotechnology Information. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [Link]
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BYJU'S. (2020, March 1). Uses Of Phenol. Retrieved from [Link]
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